2-Cyano-3-phenyl-N-(3-pyridinylmethyl)acrylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-phenyl-N-(3-pyridinylmethyl)acrylamide typically involves the condensation of 3-pyridinylmethylamine with 2-cyano-3-phenylacrylamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-phenyl-N-(3-pyridinylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
2-Cyano-3-phenyl-N-(3-pyridinylmethyl)acrylamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-phenyl-N-(3-pyridinylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-hydroxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- 2-Cyano-3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- 2-Cyano-3-(3,4-dimethoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
Uniqueness
2-Cyano-3-phenyl-N-(3-pyridinylmethyl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyano group, phenyl ring, and pyridinylmethyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-10-15(9-13-5-2-1-3-6-13)16(20)19-12-14-7-4-8-18-11-14/h1-9,11H,12H2,(H,19,20)/b15-9+ |
InChI Key |
JWPGQCLNUWLKHB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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